molecular formula C14H24N+ B14673513 Benzenepentanaminium, N,N,N-trimethyl- CAS No. 39949-55-8

Benzenepentanaminium, N,N,N-trimethyl-

Cat. No.: B14673513
CAS No.: 39949-55-8
M. Wt: 206.35 g/mol
InChI Key: BIESHWBGKNYHIU-UHFFFAOYSA-N
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Description

Benzenepentanaminium, N,N,N-trimethyl-, also known as Benzyltrimethylammonium chloride (CAS 56-93-9), is a quaternary ammonium salt with the molecular formula C₁₀H₁₆ClN and a molecular weight of 185.69 g/mol . Structurally, it consists of a benzyl group (phenylmethyl) attached to a nitrogen atom that is fully methylated (N,N,N-trimethyl). The chloride counterion enhances its solubility in polar solvents, making it widely used as a phase-transfer catalyst in organic synthesis and as a surfactant in industrial applications .

Key properties include:

  • Storage stability: Stable at room temperature for up to 3 years .
  • Reactivity: Participates in nucleophilic substitution and demethylation reactions, influenced by its fully methylated nitrogen .

Properties

CAS No.

39949-55-8

Molecular Formula

C14H24N+

Molecular Weight

206.35 g/mol

IUPAC Name

trimethyl(5-phenylpentyl)azanium

InChI

InChI=1S/C14H24N/c1-15(2,3)13-9-5-8-12-14-10-6-4-7-11-14/h4,6-7,10-11H,5,8-9,12-13H2,1-3H3/q+1

InChI Key

BIESHWBGKNYHIU-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCCCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepentanaminium, N,N,N-trimethyl- typically involves the reaction of benzyl chloride with pentanamine in the presence of a base, followed by methylation using methyl iodide. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of Benzenepentanaminium, N,N,N-trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants. The reaction is carefully monitored to maintain optimal conditions and ensure consistent product quality .

Mechanism of Action

The mechanism of action of Benzenepentanaminium, N,N,N-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Benzenemethanaminium, N,N-dimethyl-N-phenyl-, chloride (1:1)
  • CAS : 3204-68-0
  • Formula : C₁₅H₁₈N·Cl
  • Molecular weight : 247.76 g/mol .
  • Key differences :
    • Substitution: Two methyl groups and one phenyl group on nitrogen (vs. three methyl groups in the target compound).
    • Impact : The phenyl group increases steric hindrance and reduces solubility in water compared to the fully methylated target compound.
Benzenemethanaminium, 4-benzoyl-N,N,N-trimethyl-, chloride (1:1)
  • CAS : 78697-25-3
  • Formula: C₁₇H₂₀NO·Cl
  • Key differences :
    • A benzoyl group (-COC₆H₅) is attached to the benzene ring .
    • Impact : Enhances UV reactivity, making it suitable as a photoinitiator (e.g., Quantacure BTC) .
Benzenemethanaminium,N,N,N-trimethyl-4-(phenylmethyl)-, iodide (1:1)
  • CAS : 32100-03-1
  • Formula : C₁₇H₂₂IN
  • Key differences: A benzyl group (-CH₂C₆H₅) substitutes the benzene ring, and the counterion is iodide . Impact: The iodide ion increases solubility in non-polar solvents compared to chloride .

Functional Analogues

Benzalkonium chloride (BKC)
  • CAS : 56-93-9 (same as target compound but with a longer alkyl chain).
  • Key differences :
    • Contains a long alkyl chain (C₁₂–C₁₄) instead of a benzyl group .
    • Impact : Greater hydrophobicity enhances antimicrobial activity, making BKC a common disinfectant .
N,N,N-Trimethyl chitosan (TMC)
  • Key differences: A polysaccharide derivative with trimethylated amino groups . Impact: Higher molecular weight and biocompatibility, used in drug delivery, unlike the small-molecule target compound .

Reactivity Comparison

  • Demethylation : DFT studies show fully methylated compounds (e.g., the target) undergo hydrogen abstraction during demethylation, while dimethyl analogs follow alternative pathways .
  • Catalytic Activity : The target compound’s benzyl group enhances electron-withdrawing effects, improving catalytic efficiency in SN₂ reactions compared to phenyl-substituted analogs .

Physical and Chemical Properties

Property Target Compound N,N-Dimethyl-N-phenyl- Analogue 4-Benzoyl Derivative
Molecular Formula C₁₀H₁₆ClN C₁₅H₁₈N·Cl C₁₇H₂₀NO·Cl
Molecular Weight (g/mol) 185.69 247.76 313.80
Solubility High in water Moderate in polar solvents Low in water, high in THF
Melting Point Not reported Not reported 99% purity (storage stable)

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